molecular formula C20H28N4O5S B3005206 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946271-74-5

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B3005206
CAS No.: 946271-74-5
M. Wt: 436.53
InChI Key: NLVVMADGDJVRJA-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic pyrimidine derivative featuring a piperazine ring substituted with a 3,4-dimethoxyphenyl sulfonyl group. The pyrimidine core is further modified with a methyl group at position 2 and a propoxy group at position 5. This structure combines electron-donating methoxy groups (on the phenyl ring) with a sulfonamide-linked piperazine moiety, a design often employed in medicinal chemistry to modulate pharmacokinetic properties and target affinity.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVMADGDJVRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized pyrimidines. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Key Differences

Compound Name Phenyl Sulfonyl Substituent Pyrimidine Substituents (Position 2/6) Molecular Weight (g/mol) Notable Features Reference
4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (Target Compound) 3,4-Dimethoxy 2-methyl, 6-propoxy Not reported Enhanced electron density due to two methoxy groups; moderate lipophilicity.
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine 4-Methoxy 2-methyl, 6-propoxy Not reported Single methoxy group reduces steric bulk; may alter receptor binding.
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine 3-Fluoro 2-methyl, 6-propoxy Not reported Electron-withdrawing fluorine may increase sulfonyl group reactivity.
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine 2,5-Dimethoxy 2-methyl, 6-trifluoromethyl Not reported Trifluoromethyl enhances metabolic stability but may reduce solubility.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Methanesulfonyl (non-aromatic) Thienopyrimidine core with morpholine 494.19 (MH+) Thienopyrimidine scaffold differs significantly; morpholine may improve solubility.

Key Insights from Structural Comparisons

  • Phenyl Sulfonyl Substituents :

    • The 3,4-dimethoxyphenyl group (target compound) provides balanced electron-donating effects and steric bulk compared to the 4-methoxyphenyl analog .
    • Fluoro (electron-withdrawing) and 2,5-dimethoxy (meta/para substitution) variants may alter sulfonyl group interactions with targets, such as kinases or GPCRs .
  • Pyrimidine Modifications: The 6-propoxy group in the target compound contributes to lipophilicity, whereas 6-trifluoromethyl () introduces strong electron-withdrawing effects and metabolic resistance . Thienopyrimidine derivatives () diverge significantly in core structure, favoring planar aromatic systems for DNA intercalation or topoisomerase inhibition .
  • Piperazine Linker :

    • All compounds retain the piperazine-sulfonamide motif, which is critical for solubility and hydrogen bonding in target engagement.

Research Findings and Implications

While the evidence lacks explicit biological data for the target compound, the following inferences can be drawn from structural analogs:

  • Synthetic Feasibility :
    • The target compound and its analogs are synthesized via nucleophilic substitution or Suzuki coupling, as seen in and .

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